molecular formula C18H20N2O5 B11770448 ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11770448
M. Wt: 344.4 g/mol
InChI Key: LUWLOSVILNSJSN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate (CAS: 551921-43-8) is a compound belonging to the pyran family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5}. The compound features a pyran ring substituted with various functional groups that contribute to its biological properties.

Structural Formula

\text{SMILES }CCOC(C(C1c(cc2)cc(OC)c2OC)=C(C)OC(N)=C1C#N)=O

1. Antimicrobial Activity

Research indicates that compounds within the pyran class exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Microbial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in several assays. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models. The mechanism involves inhibition of the NF-kB pathway, which is crucial for inflammatory responses.

Case Study: Edema Reduction

In a controlled study on rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group.

Treatment Paw Edema (mm) Control (mm)
Compound Administered510

3. Anticancer Properties

This compound has shown potential as an anticancer agent in various cancer cell lines. It exhibits cytotoxic effects primarily through apoptosis induction and cell cycle arrest.

Research Findings

In vitro studies have assessed the cytotoxicity against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values indicate significant potency.

Cell Line IC50 (µM) Mechanism of Action
A54915Apoptosis induction
MCF-720Cell cycle arrest

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(2,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H20N2O5/c1-5-24-18(21)15-10(2)25-17(20)13(9-19)16(15)12-7-6-11(22-3)8-14(12)23-4/h6-8,16H,5,20H2,1-4H3

InChI Key

LUWLOSVILNSJSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)OC)OC)C#N)N)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.